Dichloropalladium;triphenylphosphane

Catalog No.
S704414
CAS No.
13965-03-2
M.F
C36H30Cl2P2Pd
M. Wt
701.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloropalladium;triphenylphosphane

CAS Number

13965-03-2

Product Name

Dichloropalladium;triphenylphosphane

IUPAC Name

dichloropalladium;bis(triphenylphosphane)

Molecular Formula

C36H30Cl2P2Pd

Molecular Weight

701.9 g/mol

InChI

InChI=1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI Key

YNHIGQDRGKUECZ-UHFFFAOYSA-L

SMILES

Array

Synonyms

Bis(triphenylphosphine)dichloropalladium; Bis(triphenylphosphine)palladium Chloride; Bis(triphenylphosphine)palladium Dichloride; Bis(triphenylphosphine)palladium(II) Chloride; Bis(triphenylphosphine)palladium(II) Dichloride; Bis(triphenylphosphino)p

Canonical SMILES

C.CC.CC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pd+2]

The exact mass of the compound Bis(triphenylphosphine)palladium(II)chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122924. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(triphenylphosphine)palladium(II) dichloride (CAS 13965-03-2) is a robust, pre-ligated palladium(II) coordination complex widely utilized as a pre-catalyst in carbon-carbon cross-coupling reactions. Featuring a square planar geometry with an exact 1:2 ratio of palladium to triphenylphosphine ligands, this yellow crystalline solid serves as a highly stable precursor that undergoes in situ reduction to generate the catalytically active Pd(0) species[1]. Unlike native Pd(0) complexes, this Pd(II) variant is highly valued in procurement for its exceptional benchtop stability, processability, and broad applicability in mainstream industrial workflows, including Suzuki, Sonogashira, and Stille couplings, without requiring specialized inert-atmosphere infrastructure [2].

Substituting Bis(triphenylphosphine)palladium(II) dichloride with its closest Pd(0) analog, Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4], frequently fails in standard manufacturing environments due to the latter's extreme sensitivity to aerobic oxidation, which rapidly degrades the active metal into insoluble palladium black and free phosphine into inactive phosphine oxides [1]. Conversely, attempting to substitute it with unligated salts like Palladium(II) acetate [Pd(OAc)2] paired with free triphenylphosphine introduces severe reproducibility issues; in situ ligation is highly dependent on mixing kinetics and local concentration gradients, often resulting in variable active catalyst formation and inconsistent batch yields [2]. Procurement of the pre-ligated PdCl2(PPh3)2 ensures a locked stoichiometric ratio and reliable activation kinetics, eliminating the handling costs and batch-to-batch variability associated with generic alternatives [1].

Aerobic Stability and Shelf-Life Economics

A critical procurement differentiator for PdCl2(PPh3)2 is its indefinite stability under standard atmospheric conditions, in stark contrast to Pd(PPh3)4. While Pd(PPh3)4 requires strict cold storage (2–8 °C) under inert gas (argon or nitrogen) and degrades rapidly upon atmospheric exposure, PdCl2(PPh3)2 remains chemically stable at room temperature in air [1]. This fundamental difference in oxidation state (Pd(II) vs. Pd(0)) eliminates the necessity for glovebox handling and reduces financial losses associated with expired or oxidized catalyst batches [2].

Evidence DimensionAerobic handling stability
Target Compound DataStable at room temperature in air indefinitely
Comparator Or BaselinePd(PPh3)4 (Requires inert atmosphere, degrades rapidly in air)
Quantified Difference100% elimination of inert-gas handling requirements
ConditionsStandard benchtop storage and weighing

Eliminating glovebox requirements drastically reduces operational overhead and simplifies scale-up logistics for industrial buyers.

Superior Reaction Rates in Sonogashira Couplings

In comparative studies of Sonogashira cross-coupling reactions, PdCl2(PPh3)2 consistently demonstrates superior catalytic efficiency compared to both Pd(PPh3)4 and Pd(OAc)2. For example, in the coupling of iodobenzene with phenylacetylene using 0.5 mol% catalyst loading, PdCl2(PPh3)2 achieved complete conversion in just 40 minutes, yielding up to 88% of the isolated product[1]. Under identical conditions, pre-formed Pd(0) complexes and in situ generated catalysts exhibited significantly slower reaction rates and lower overall yields due to premature catalyst deactivation [1].

Evidence DimensionTime to complete conversion (Reaction Rate)
Target Compound DataComplete conversion in 40 minutes at 0.5 mol%
Comparator Or BaselinePd(PPh3)4 and Pd(OAc)2 (Slower rates, incomplete conversion in same timeframe)
Quantified Difference>50% reduction in reaction time
ConditionsSonogashira coupling in γ-valerolactone-based ionic liquids at 55 °C

Faster reaction kinetics directly translate to shorter manufacturing cycle times and increased reactor throughput.

Stoichiometric Reliability vs. In Situ Ligation

The pre-ligated nature of PdCl2(PPh3)2 provides a guaranteed 1:2 palladium-to-phosphine ratio, which is critical for reproducible catalyst activation. When relying on in situ ligation using Pd(OAc)2 and free PPh3, the generation of the active Pd(0) species is highly susceptible to variations in mixing efficiency, often leading to under-ligated species that precipitate as inactive palladium black [1]. The use of PdCl2(PPh3)2 bypasses this variable, ensuring consistent reduction kinetics and minimizing out-of-specification (OOS) deviations in sensitive cross-coupling workflows [1].

Evidence DimensionCatalyst activation reproducibility
Target Compound DataLocked 1:2 Pd:P ratio, consistent in situ reduction
Comparator Or BaselinePd(OAc)2 + 2 PPh3 (Variable ligation, prone to Pd black precipitation)
Quantified DifferenceElimination of stoichiometric variance during active species generation
ConditionsStandard industrial cross-coupling scale-up

Guaranteed stoichiometry prevents costly batch failures and ensures regulatory reproducibility in pharmaceutical intermediate synthesis.

Benchtop Pharmaceutical Intermediate Synthesis

Due to its exceptional aerobic stability and locked stoichiometry, PdCl2(PPh3)2 is the preferred catalyst for standard Suzuki and Sonogashira cross-couplings in environments lacking glovebox infrastructure. It allows for accurate benchtop weighing and predictable in situ activation, making it ideal for the reproducible scale-up of active pharmaceutical ingredients (APIs) [1].

High-Throughput Sonogashira Couplings

Leveraging its rapid reaction kinetics, this compound is highly suited for industrial alkyne couplings where minimizing reactor time is critical. Its ability to drive complete conversion significantly faster than Pd(PPh3)4 or Pd(OAc)2 under identical conditions maximizes manufacturing throughput[2].

Stille Polycondensation for Conjugated Polymers

In the synthesis of functional polymers via Stille coupling, precise control over the active Pd(0) species is required to achieve high molecular weights. The pre-ligated PdCl2(PPh3)2 prevents the stoichiometric imbalances that cause premature catalyst death, ensuring consistent polymer chain growth [3].

Exact Mass

700.02346 Da

Monoisotopic Mass

700.02346 Da

Heavy Atom Count

41

Related CAS

15604-37-2

GHS Hazard Statements

Aggregated GHS information provided by 167 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 34 of 167 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 133 of 167 companies with hazard statement code(s):;
H302 (30.08%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (31.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.23%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (31.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (67.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13965-03-2
10199-34-5

Wikipedia

Bis(triphenylphosphine)palladium(II) dichloride

Dates

Last modified: 08-15-2023

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